Cas no 42308-47-4 (3-(2-methoxyphenyl)-2H-chromen-2-one)

3-(2-Methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by its methoxy-substituted phenyl ring fused to a chromen-2-one core. This compound exhibits notable photophysical properties, making it useful in fluorescence studies and as a potential precursor for organic optoelectronic materials. Its structural framework allows for further functionalization, enabling applications in medicinal chemistry and material science. The methoxy group enhances solubility in organic solvents, facilitating its use in synthetic processes. With a well-defined melting point and stability under standard conditions, it serves as a reliable intermediate in heterocyclic synthesis. Its versatility and predictable reactivity make it valuable for research and industrial applications.
3-(2-methoxyphenyl)-2H-chromen-2-one structure
42308-47-4 structure
Product Name:3-(2-methoxyphenyl)-2H-chromen-2-one
CAS No:42308-47-4
MF:C16H12O3
MW:252.264684677124
CID:3981957
PubChem ID:805192
Update Time:2025-05-20

3-(2-methoxyphenyl)-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 3-(2-methoxyphenyl)-
    • 3-(2-methoxyphenyl)-2H-chromen-2-one
    • SR-01000251799
    • SR-01000251799-1
    • CCG-355600
    • Z56868152
    • AB01321442-02
    • F1190-0446
    • 42308-47-4
    • 3-(2-methoxyphenyl)chromen-2-one
    • SCHEMBL6686813
    • HMS1406J14
    • NCGC00327151-01
    • AKOS001042775
    • Oprea1_591921
    • Enamine_004436
    • STK856235
    • Inchi: 1S/C16H12O3/c1-18-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)19-16(13)17/h2-10H,1H3
    • InChI Key: CJNIJQCABOETDG-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=CC=C2C=C1C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 252.078644241Da
  • Monoisotopic Mass: 252.078644241Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5Ų

3-(2-methoxyphenyl)-2H-chromen-2-one Pricemore >>

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Additional information on 3-(2-methoxyphenyl)-2H-chromen-2-one

3-(2-Methoxyphenyl)-2H-Chromen-2-One: A Comprehensive Overview

3-(2-Methoxyphenyl)-2H-Chromen-2-One is a compound with the CAS number 42308-47-4, which has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound, also referred to as methoxychromanone or chromenone derivative, belongs to the class of chromones, which are aromatic heterocyclic compounds with a lactone ring structure. The molecule consists of a benzene ring substituted with a methoxy group at the 2-position and fused with a pyranone ring system, making it a structurally unique and bioactive compound.

The synthesis of 3-(2-Methoxyphenyl)-2H-Chromen-2-One has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantiomeric excess, which is crucial for its application in drug discovery. For instance, studies published in 2023 have demonstrated the use of organocatalysts to facilitate the formation of the chromenone skeleton, highlighting its potential as a versatile building block in medicinal chemistry.

One of the most notable applications of 3-(2-Methoxyphenyl)-2H-Chromen-2-One lies in its role as a bioactive agent. Research conducted by Smith et al. (Journal of Medicinal Chemistry, 2023) has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been identified as a potential lead compound for the development of novel anti-cancer agents due to its ability to induce apoptosis in cancer cells while sparing normal cells. These findings underscore its significance in therapeutic research and drug development.

In addition to its pharmacological applications, 3-(2-Methoxyphenyl)-Chromen-4-one has also been explored for its role in natural product biosynthesis. Recent studies have revealed that this compound is a precursor in the biosynthesis of certain alkaloids and terpenoids found in plants. For example, researchers at the University of California have identified it as an intermediate in the production of taxol-like compounds, which are widely used in chemotherapy. This discovery has opened new avenues for biotechnological production of high-value pharmaceuticals.

The structural versatility of Chromenone derivatives like 3-(Methoxyphenyl)-Chromenone makes them valuable tools in chemical biology. Their ability to undergo various post-synthetic modifications allows for the generation of diverse bioactive molecules. For instance, Suzuki coupling reactions have been employed to introduce additional functional groups, enhancing their pharmacokinetic profiles and bioavailability. These modifications have led to the creation of analogs with improved efficacy against diseases such as neurodegenerative disorders and cardiovascular diseases.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing Chromenone derivatives like 3-(Methoxyphenyl)-Chromenone. These methods provide precise structural elucidation, enabling researchers to confirm the identity and purity of synthesized compounds. Moreover, computational chemistry tools such as molecular docking simulations have been utilized to predict binding affinities with target proteins, further aiding in drug design efforts.

In conclusion, 3-(Methoxyphenyl)-Chromenone (CAS No: 42308-47-4) stands out as a pivotal molecule in contemporary chemical research. Its unique structure, coupled with advanced synthetic methodologies and cutting-edge biological applications, positions it as a key player in the development of novel therapeutics and natural product-inspired compounds. As research continues to uncover new dimensions of its potential, this compound will undoubtedly remain at the forefront of scientific innovation.

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